molecular formula C21H17BrClN3O4 B3928320 [5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

[5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3928320
M. Wt: 490.7 g/mol
InChI Key: LZASRHUWAOOBIS-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring substituted with a bromophenyl group and a piperazine ring substituted with a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylfuran, followed by the nitration and chlorination of piperazine derivatives. The final step involves coupling these intermediates under controlled conditions to form the target compound. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance yield and reduce reaction times. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the nitro group on the piperazine ring can yield amino derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the bromophenyl and chloronitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the piperazine ring.

    Substitution: Various substituted phenyl and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both bromophenyl and chloronitrophenyl groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The bromophenyl and chloronitrophenyl groups can facilitate binding to active sites on enzymes or receptors, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone apart is its dual functional groups, which allow for diverse chemical reactions and interactions with biological targets. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClN3O4/c22-15-3-1-14(2-4-15)19-7-8-20(30-19)21(27)25-11-9-24(10-12-25)18-6-5-16(26(28)29)13-17(18)23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZASRHUWAOOBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
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[5-(4-Bromophenyl)furan-2-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

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